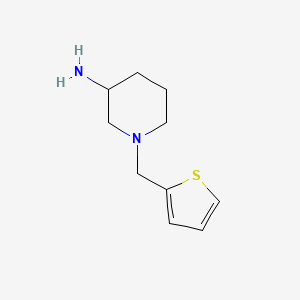

1-(Thiophen-2-ylmethyl)piperidin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Thiophen-2-ylmethyl)piperidin-3-amine is an organic compound with the molecular formula C₁₀H₁₆N₂S It features a piperidine ring substituted with a thiophen-2-ylmethyl group at the nitrogen atom and an amine group at the third carbon atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)piperidin-3-amine typically involves the reaction of thiophen-2-ylmethanol with piperidin-3-amine under specific conditions. One common method includes:

Condensation Reaction: Thiophen-2-ylmethanol is reacted with piperidin-3-amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired product.

Catalytic Hydrogenation: The intermediate product can be further purified and hydrogenated using a palladium catalyst to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions: 1-(Thiophen-2-ylmethyl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst to form the corresponding dihydrothiophene derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).

Major Products:

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: N-substituted piperidin-3-amines.

科学的研究の応用

1-(Thiophen-2-ylmethyl)piperidin-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying receptor-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic properties.

作用機序

The mechanism of action of 1-(Thiophen-2-ylmethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The thiophene ring and piperidine moiety contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.

類似化合物との比較

- 1-(Thiophen-3-ylmethyl)piperidin-3-amine

- 1-(Furan-2-ylmethyl)piperidin-3-amine

- 1-(Pyridin-2-ylmethyl)piperidin-3-amine

Comparison: 1-(Thiophen-2-ylmethyl)piperidin-3-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan or pyridine rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.

生物活性

1-(Thiophen-2-ylmethyl)piperidin-3-amine (1-TPM) is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article discusses its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

1-TPM is characterized by the presence of a piperidine ring linked to a thiophene moiety. Its molecular formula is C₁₀H₁₆N₂S, which indicates the presence of ten carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one sulfur atom. The piperidine ring is a common scaffold in many drugs, while the thiophene component contributes to its biological activity by influencing its reactivity and interaction with biological targets.

Research indicates that 1-TPM may interact with various biological targets, particularly those involved in neurodegenerative diseases and cancer pathways. The compound has shown potential as an inhibitor of cholinesterase enzymes, which are implicated in Alzheimer's disease, suggesting a neuroprotective role . Additionally, studies have highlighted its ability to induce apoptosis in tumor cells and modulate signaling pathways associated with cell proliferation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis.

- Neuroprotective Effects : Potentially inhibits cholinesterase enzymes, which may benefit conditions like Alzheimer's disease.

- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains.

Anticancer Studies

A notable study evaluated the anticancer properties of 1-TPM derivatives using the MTT assay on various human cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments like bleomycin. The structure–activity relationship (SAR) analysis revealed that modifications to the piperidine ring significantly influenced the compounds' efficacy against cancer cells .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-TPM Derivative A | FaDu (hypopharyngeal) | 10 | Apoptosis induction |

| 1-TPM Derivative B | MCF-7 (breast) | 15 | Cell cycle arrest |

| Bleomycin | FaDu | 20 | DNA damage |

Neuroprotective Studies

In another investigation, the neuroprotective effects of 1-TPM were assessed through cholinesterase inhibition assays. The compound demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting its potential use in treating Alzheimer's disease .

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| 1-TPM | 75 | 5 |

| Standard Inhibitor | 85 | 3 |

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-(thiophen-2-ylmethyl)piperidin-3-yl)-1H-indazol-5-amine | Indazole moiety + piperidine | Enhanced anticancer activity |

| 1-(Furan-2-ylmethyl)piperidin-3-amine | Furan instead of thiophene | Lower reactivity |

| N-(4-methylbenzyl)piperidin-3-amines | Benzyl substitution on piperidine | Improved lipophilicity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(thiophen-2-ylmethyl)piperidin-3-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a thiophene-methyl halide and a piperidin-3-amine derivative. Key steps include:

- Protection of the amine group (e.g., using Boc-anhydride) to prevent side reactions.

- Alkylation under anhydrous conditions with a base like K2CO3 in DMF or acetonitrile at 60–80°C.

- Deprotection using TFA or HCl/dioxane.

Optimization can involve varying solvents (e.g., DMF vs. THF), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine:alkylating agent). Monitor purity via HPLC and confirm structures with 1H/13C NMR .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).

- Spectroscopy : 1H NMR (verify integration ratios for thiophene protons at δ 6.8–7.2 ppm and piperidine protons at δ 2.5–3.5 ppm) and LC-MS for molecular ion confirmation.

- Elemental analysis : Match experimental vs. theoretical C, H, N, S percentages .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in monoamine transporter inhibition?

- Methodological Answer :

- Functional assays : Measure IC50 values for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters using radiolabeled ligands (e.g., [3H]WIN 35,428 for DAT).

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the thiophene ring to enhance DAT affinity. Replace thiophene with other heterocycles (e.g., furan, pyridine) to assess selectivity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in transporter homology models. Focus on π-π stacking between thiophene and aromatic residues (e.g., Phe155 in DAT) .

特性

IUPAC Name |

1-(thiophen-2-ylmethyl)piperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c11-9-3-1-5-12(7-9)8-10-4-2-6-13-10/h2,4,6,9H,1,3,5,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTGZMSIPDXPBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。